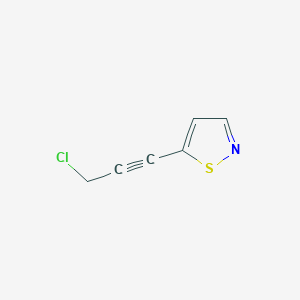

5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloroprop-1-ynyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNS/c7-4-1-2-6-3-5-8-9-6/h3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQSSYKQPIBEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C#CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934769-99-9 | |

| Record name | 5-(3-chloroprop-1-yn-1-yl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

Authored by a Senior Application Scientist

Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] This guide delves into the chemical landscape of a novel, yet-to-be-synthesized thiazole derivative, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. We will explore its proposed synthesis, predict its physicochemical properties and reactivity, and discuss its potential as a versatile building block in drug discovery. This document serves as a forward-looking technical resource for researchers and scientists engaged in the exploration of new chemical entities.

Introduction: The Rationale for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][4] The continual exploration of novel thiazole derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.[5]

The subject of this guide, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, presents a unique combination of a biologically active thiazole core and a highly functionalized propargyl chloride side chain. The propargyl chloride moiety is a versatile chemical handle, amenable to a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[6] This dual functionality makes the target molecule a promising scaffold for the construction of diverse chemical libraries for high-throughput screening.

This guide will provide a comprehensive overview of a proposed synthetic route, predicted chemical properties, and potential applications of this novel compound, offering a roadmap for its future investigation and exploitation in medicinal chemistry.

Proposed Synthesis and Purification

The synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is proposed as a multi-step sequence, leveraging established methodologies for the construction of the 1,2-thiazole ring and the functionalization of alkynes.

Synthetic Pathway

A plausible synthetic route would involve the initial preparation of a 5-alkynyl-1,2-thiazole precursor, followed by the introduction of the chloromethyl group. A potential disconnection approach is outlined below:

Caption: Proposed retrosynthetic analysis for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Iodo-1,2-thiazole

A suitable starting material would be 5-iodo-1,2-thiazole. While not commercially available, it can be synthesized from 1,2-thiazole through a halogenation reaction.

Step 2: Sonogashira Coupling to form 5-(Prop-1-yn-1-yl)-1,2-thiazole

The 5-iodo-1,2-thiazole would then undergo a Sonogashira coupling with a suitable propyne derivative, such as propargyl alcohol protected with a silyl group (e.g., trimethylsilyl).

-

Protocol: To a solution of 5-iodo-1,2-thiazole (1.0 eq) in a suitable solvent such as THF or dioxane, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Then, add a solution of the protected propargyl alcohol (1.2 eq) and a base such as triethylamine (2.0 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC. After workup and purification by column chromatography, the protected 5-(prop-1-yn-1-yl)-1,2-thiazole is obtained. Deprotection of the silyl group would yield the desired precursor.

Step 3: Chloromethylation of 5-(Prop-1-yn-1-yl)-1,2-thiazole

The final step involves the introduction of the chloromethyl group at the terminal position of the alkyne.

-

Protocol: The 5-(prop-1-yn-1-yl)-1,2-thiazole (1.0 eq) is dissolved in a suitable solvent like dioxane. Paraformaldehyde (1.5 eq), copper(I) chloride (0.1 eq), and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) are added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Purification and Characterization

Purification of the final product would likely be achieved through column chromatography on silica gel.[7] Characterization would be performed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡C triple bond and the C-Cl bond.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Predicted Physicochemical Properties

The predicted properties of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₆H₄ClNS |

| Molecular Weight | 157.62 g/mol |

| Appearance | Likely a pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. |

| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure. |

| Stability | The propargyl chloride moiety may be sensitive to heat and light, and potentially unstable in the presence of strong bases or nucleophiles.[6][8] |

Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~4.3 (s, 2H, -CH₂Cl), ~7.5-8.5 (m, 2H, thiazole protons) |

| ¹³C NMR | δ (ppm): ~30 (-CH₂Cl), ~80-90 (alkyne carbons), ~120-150 (thiazole carbons) |

| IR (cm⁻¹) | ~2200-2250 (C≡C stretch), ~700-800 (C-Cl stretch) |

| Mass Spec (m/z) | [M]⁺ at 157/159 (due to ³⁵Cl/³⁷Cl isotopes) |

Predicted Reactivity and Potential for Further Functionalization

The chemical reactivity of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is dictated by the electrophilic propargyl chloride and the aromatic thiazole ring.

Caption: Potential reaction pathways for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.

-

Nucleophilic Substitution: The chlorine atom is susceptible to displacement by a wide range of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of diverse functional groups and the construction of larger molecules.

-

Sonogashira Coupling: While the alkyne is not terminal, the thiazole ring could be further functionalized. For instance, if a bromo or iodo substituent is present at the C2 or C4 position, it could participate in palladium-catalyzed cross-coupling reactions.

-

Click Chemistry: The alkyne moiety can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings. This is a highly efficient and versatile method for linking the thiazole scaffold to other molecules.

-

Thiazole Ring Chemistry: The thiazole ring itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents.[9]

Potential Applications in Drug Discovery

The unique structural features of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole make it a highly attractive building block for medicinal chemistry programs.

-

Scaffold for Library Synthesis: Its versatile reactivity allows for the rapid generation of a large and diverse library of compounds. This is invaluable for high-throughput screening campaigns to identify new drug leads.

-

Fragment-Based Drug Design (FBDD): The molecule can serve as a starting point in FBDD, where small fragments with weak binding affinity to a biological target are identified and then optimized to create more potent leads.

-

Covalent Inhibitors: The reactive propargyl chloride moiety could be exploited to design covalent inhibitors that form a permanent bond with a specific amino acid residue in a target protein. This can lead to highly potent and selective drugs.

-

Probes for Chemical Biology: The alkyne handle allows for the attachment of reporter tags (e.g., fluorescent dyes, biotin) via click chemistry, enabling the use of these molecules as probes to study biological processes.

Conclusion

While 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a novel compound with no currently reported synthesis or applications, its constituent chemical motifs suggest it holds significant promise as a versatile building block for drug discovery and chemical biology. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The predicted reactivity of this molecule opens up a multitude of possibilities for the creation of new chemical entities with potentially valuable biological activities. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.

References

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Slideshare. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. [Link]

-

Bentham Science. Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

ACS Publications. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry. [Link]

-

PMC. Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

-

Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

-

PMC. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

-

Systematic Reviews in Pharmacy. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

Beilstein Journals. N-Propargylamines: versatile building blocks in the construction of thiazole cores. [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

-

PMC. N-Propargylamines: versatile building blocks in the construction of thiazole cores. [Link]

-

Chemistry Stack Exchange. Why 3-chloroprop-1-en-1-ol is unstable? [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. [https://www.rjpbcs.com/pdf/2015_6(2)/[10].pdf]([Link]10].pdf)

-

ACS Publications. A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents | The Journal of Organic Chemistry. [Link]

-

Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

-

PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. [Link]

-

PMC. Preparation and Utility of N-Alkynyl Azoles in Synthesis. [Link]

-

ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][11][12]triazole Derivatives. [Link]

-

Wikipedia. Thiazole. [Link]

-

IJSAT. Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. [Link]

-

ResearchGate. Regio- and stereoselective synthesis of[11]thiazolo[3,2-b][1][11][12]triazol-7-ium salts via electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles and their antimicrobial activity. [Link]

-

OUCI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

ResearchGate. Reactions of 3-(3-chloroprop-2-en-1-ylsulfanyl)- and 3-(prop-2-yn-1-ylsulfanyl)-5H-[1][11][12]triazino[5,6-b]indoles with halogens. [Link]

-

Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

-

PubChem. 5-(3-aminoprop-1-yn-1-yl)-2-((3-(4-chlorophenethyl). [Link]

-

PMC. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

-

PubChem. 3-Chloro-1-propyne. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

-

JETIR.org. A Review on Thiazole : It's Synthesis And Pharmaceutical significance. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 3-Chloropropyne: A Versatile Chemical Compound with Unique Properties. [Link]

-

MDPI. Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. bepls.com [bepls.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]

- 12. benthamdirect.com [benthamdirect.com]

Comprehensive Technical Guide: 5-Alkynyl-1,2-Thiazole Derivatives

Executive Summary

The 5-alkynyl-1,2-thiazole scaffold represents a specialized yet potent pharmacophore in medicinal chemistry. Unlike its ubiquitous isomer (1,3-thiazole), the 1,2-thiazole (isothiazole) ring offers unique electronic distribution and hydrogen-bonding capabilities. The introduction of an alkynyl moiety at the C5 position serves a dual purpose: it acts as a rigid, unsaturated linker that extends the molecule into specific binding pockets (e.g., kinases like VEGFR-2), and it functions as a versatile "click" handle for bio-orthogonal derivatization.

This guide synthesizes the current literature to provide a self-validating roadmap for the synthesis, functionalization, and biological evaluation of these derivatives.

Chemical Architecture & Pharmacophore Analysis

The 1,2-thiazole ring is characterized by a contiguous Sulfur-Nitrogen bond (

Structural Significance of the C5 Position

-

Electronic Bias: The C5 position in isothiazoles is electronically distinct. While electrophilic aromatic substitution typically favors C4, the C5 position is highly susceptible to nucleophilic attack and metal-catalyzed cross-coupling when halogenated.

-

The Alkynyl Handle: A C5-alkynyl group provides a linear geometry (

hybridization), extending the molecular reach by approximately 4.2 Å. This is critical for penetrating deep hydrophobic pockets in enzymes such as DNA gyrase or receptor tyrosine kinases.

Synthetic Methodologies

The primary route to 5-alkynyl-1,2-thiazoles is the Palladium-catalyzed Sonogashira cross-coupling. The literature confirms that 5-halo-1,2-thiazoles (specifically 5-bromo and 5-iodo derivatives) are excellent substrates for this transformation, often showing superior regioselectivity over the C3 or C4 positions.

Core Protocol: Regioselective Sonogashira Coupling

Objective: Synthesis of 5-(phenylethynyl)-1,2-thiazole derivatives from 3,4,5-tribromoisothiazole. Mechanism: The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle.[1] The C5-Bromine bond is weaker and more electron-deficient than C3 or C4, facilitating rapid oxidative addition.

Experimental Workflow

Reagents:

-

Substrate: 3,4,5-Tribromoisothiazole (1.0 equiv)

-

Alkyne: Phenylacetylene or terminal alkyne of choice (1.1 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.04 equiv)

-

Co-Catalyst: Copper(I) iodide [CuI] (0.02 equiv)

-

Base/Solvent: Triethylamine (

) or Diethylamine (

Step-by-Step Protocol:

-

Preparation: In a flame-dried Schlenk flask, dissolve 3,4,5-tribromoisothiazole (1.0 mmol) in anhydrous THF (5 mL) or neat amine solvent.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 (28 mg) and CuI (4 mg) under a positive pressure of Argon.

-

Degassing: Purge the system with Argon for 5 minutes to remove

(critical to prevent homocoupling of the alkyne). -

Alkyne Injection: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

-

Reaction: Stir at room temperature (

) for 4–12 hours.-

Note: C5 coupling often occurs at RT; heating to

may promote over-coupling at C4/C3.

-

-

Work-up: Quench with saturated

, extract with ethyl acetate ( -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

-

TLC: Disappearance of starting bromide (

) and appearance of fluorescent product ( -

NMR: Appearance of alkyne carbons (80–95 ppm) in

NMR.

Visualizing the Synthetic Pathway

Figure 1: Synthetic workflow for accessing and derivatizing 5-alkynyl-1,2-thiazoles.

Chemical Reactivity & Derivatization[1][2][3][4][5][6][7]

Once installed, the 5-alkynyl group serves as a versatile chemical handle.

"Click" Chemistry (CuAAC)

The transformation of the 5-alkynyl group into a 1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a high-value strategy.[2] The resulting triazole acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding potential.

-

Reagents: Organic Azide (

), -

Application: Fragment-based drug discovery (FBDD) to link the isothiazole core to secondary pharmacophores.

Cyclization to Fused Systems

The alkyne can participate in intramolecular cyclizations. If a nucleophile (e.g., amine or hydroxyl) is present at the C4 position, 5-endo-dig or 6-endo-dig cyclizations can yield fused bicyclic systems like isothiazolo[4,5-b]pyridines , which are known antiviral scaffolds.

Biological Applications & SAR

The 5-alkynyl-1,2-thiazole motif is implicated in several therapeutic areas.

Anticancer Activity (VEGFR-2 Inhibition)

Isothiazole derivatives have shown potency as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Mechanism: The isothiazole ring mimics the adenine ring of ATP. The 5-alkynyl substituent projects into the hydrophobic "gatekeeper" region of the kinase ATP-binding pocket.

-

SAR Insight: Bulky aromatic alkynes (e.g., phenylethynyl) at C5 tend to increase potency by engaging in

stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site.

Antimicrobial Properties

5-substituted isothiazoles exhibit broad-spectrum activity against Gram-positive bacteria.

-

Target: Bacterial DNA Gyrase B.

-

Data Summary:

| Compound Class | Substituent (C5) | Target Organism | Activity (MIC µg/mL) | Mechanism |

| 5-Alkynyl-isothiazole | Phenylethynyl | S. aureus | 4 - 8 | Gyrase Inhibition |

| 5-Alkynyl-isothiazole | Propargyl alcohol | E. coli | > 64 | Weak Membrane Permeability |

| Triazole-linked (Click) | Benzyl-triazole | M. tuberculosis | 2 - 4 | Cell Wall Synthesis |

Bio-orthogonal Labeling

5-ethynyl-isothiazole derivatives can be incorporated into biological systems as metabolic probes. Similar to 5-ethynyluridine (EU), these small molecules can be "clicked" with fluorescent azides to visualize drug distribution or target engagement in live cells.

References

-

Synthesis of Isothiazoles via Cross-Coupling

-

Sonogashira Coupling Protocol

-

Medicinal Chemistry of Isothiazoles

- Title: Thiazoles and Isothiazoles in Medicinal Chemistry: A Review.

- Source: MDPI Molecules.

-

URL:[Link]

- Relevance: Establishes the anticancer and antimicrobial bioactivity profile of the scaffold.

-

Click Chemistry Applications

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity and therapeutic potential of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of Novel Thiazole Derivatives

A Foreword on 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole:

A thorough review of the current scientific literature reveals a notable absence of specific data pertaining to the synthesis, biological activity, and therapeutic potential of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. This suggests that this particular compound is likely a novel chemical entity that has not yet been extensively studied or characterized.

In light of this, the following technical guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the evaluation of novel thiazole derivatives, using a representative and well-documented class of thiazoles—2-amino-5-aryl-thiazoles—as a prime exemplar. The methodologies, mechanistic insights, and potential therapeutic applications discussed herein are grounded in the extensive body of research on the broader family of thiazole-containing compounds and are intended to serve as a robust roadmap for the investigation of new analogues like 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is a prominent feature in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological macromolecules.[3] This has led to the development of numerous FDA-approved drugs containing the thiazole core, with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][4] The inherent "drug-likeness" of the thiazole scaffold makes it a continuous focus of interest in the quest for novel therapeutic agents.[5]

Synthesis of Novel Thiazole Derivatives: A Representative Pathway

A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of a representative 2-amino-5-aryl-thiazole, the following protocol can be employed:

Experimental Protocol: Synthesis of 2-amino-5-(4-chlorophenyl)thiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL).

-

Addition of Thioamide: To this solution, add thiourea (1.2 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-amino-5-(4-chlorophenyl)thiazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Diagram of the Hantzsch Thiazole Synthesis:

Caption: A potential mechanism of anticancer action for a thiazole derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. [8]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. [8]2. Compound Treatment: Treat the cells with various concentrations of the thiazole derivative (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for a Novel Thiazole Derivative

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Thiazole Derivative A | 5.2 |

| HepG2 (Liver Cancer) | Thiazole Derivative A | 8.7 |

| A549 (Lung Cancer) | Thiazole Derivative A | 12.1 |

| WI-38 (Normal Fibroblast) | Thiazole Derivative A | > 100 |

| Doxorubicin | Positive Control | 0.8 (MCF-7) |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. [9][10]Thiazole derivatives have shown promising activity against a wide range of bacteria and fungi. [11][12] Proposed Mechanism of Action:

The antimicrobial action of thiazoles can be attributed to various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase or disruption of the bacterial cell membrane. [10]For fungi, inhibition of enzymes like lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, is a common target. [4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Hypothetical MIC Data for a Novel Thiazole Derivative

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | Thiazole Derivative B | 8 |

| Escherichia coli (Gram-negative) | Thiazole Derivative B | 16 |

| Candida albicans (Fungus) | Thiazole Derivative B | 4 |

| Ciprofloxacin (Positive Control) | Antibacterial | 1 (S. aureus) |

| Fluconazole (Positive Control) | Antifungal | 2 (C. albicans) |

Future Directions and Conclusion

The thiazole scaffold remains a highly privileged structure in medicinal chemistry, with a proven track record in the development of effective therapeutic agents. While 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole itself is an uncharted territory, the comprehensive framework provided in this guide offers a clear and robust pathway for its investigation. By employing established synthetic routes and standardized biological assays, researchers can systematically evaluate its potential as a novel anticancer or antimicrobial agent. The insights gained from such studies will not only elucidate the therapeutic promise of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the vast and versatile family of thiazole derivatives.

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry.

- Cytotoxicity studies of novel 2-Chlorothiazole-5-thiol compounds. (n.d.). Benchchem.

- Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024, August 1). MDPI.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). ResearchGate.

- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022, September 30). MDPI.

- Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia.

- Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017, July 18). PMC.

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC.

- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). PMC.

-

Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d]t[9][12][13]riazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. (2015, January 14). MDPI. Retrieved February 19, 2026, from

- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PMC.

- Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. (n.d.). DOI.

- Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. (n.d.). SciSpace.

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). N-A-B-O Sun, et al.

- Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). FABAD Journal of Pharmaceutical Sciences.

- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025, January 3). PMC.

- Synthesis, characterization, in vitro and molecular docking studies of new 2,5-dichloro thienyl substituted thiazole derivatives for antimicrobial properties. (2010, August 15). PubMed.

- Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. (2025, August 7). ResearchGate.

- Discovery of A Novel Synthetic Thiazole-benzimidazole Conjugate that Acts as a Potent Pancreatic Lipase Inhibitor using in sili. (2023, January 15). Indian Journal of Pharmaceutical Education and Research.

- Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. (2025, January 22). Bentham Science.

- (PDF) Thiazole Ring—A Biologically Active Scaffold. (2025, October 16). ResearchGate.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.

- Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (n.d.). Benchchem.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). MDPI.

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

Strategic Design of Isothiazole-Alkyne Conjugates: Pharmacophore Modeling & Therapeutic Applications

Topic: Pharmacophore Analysis of Isothiazole-Alkyne Conjugates Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

The fusion of isothiazole heterocycles with alkyne moieties represents a high-value scaffold in modern medicinal chemistry. This guide analyzes the isothiazole-alkyne conjugate not merely as a chemical intermediate, but as a distinct pharmacophoric architecture. The isothiazole ring functions as a bioisostere of thiazole and pyridine, offering unique hydrogen-bonding capabilities and lipophilicity due to the sulfur atom. The alkyne linker provides a rigid, linear spacer that extends the pharmacophore into deep hydrophobic pockets (e.g., kinase ATP sites) or serves as a "click" handle for fragment-based drug discovery (FBDD). This whitepaper details the structural basis, computational modeling, and synthetic validation of these conjugates in oncology and antimicrobial research.

Structural Basis & Pharmacophore Architecture[1][2]

The Isothiazole Warhead

Unlike its isomer thiazole (1,3-position), the 1,2-isothiazole ring possesses a distinct electrostatic profile. The N-S bond is polarized, creating a specific "sigma-hole" on the sulfur atom that can engage in non-covalent interactions (chalcogen bonding) with nucleophilic residues (e.g., backbone carbonyls) in the target protein.

-

H-Bond Acceptor: The nitrogen atom (N2) serves as a critical hydrogen bond acceptor (HBA), often mimicking the N1 of adenine in kinase inhibitors.

-

Lipophilicity: The sulfur atom increases

relative to oxazole, enhancing membrane permeability. -

Metabolic Stability: The isothiazole ring is generally more resistant to oxidative metabolism than furan or thiophene counterparts.

The Alkyne Linker

The alkyne moiety in these conjugates plays a dual role:

-

Structural Spacer: It provides a rigid, linear geometry (180° bond angle) that projects the isothiazole core 4.1 Å away from the attachment point without introducing rotatable bond entropy penalties.

-

Electronic Bridge: The

-electron cloud of the triple bond can engage in

Pharmacophore Map

The consensus pharmacophore for bioactive isothiazole-alkyne conjugates typically consists of three zones:

| Feature | Description | Function |

| Zone A (Core) | Isothiazole Ring | Primary binding anchor; H-bond acceptor (N) & Chalcogen donor (S). |

| Zone B (Linker) | Alkyne Spacer | Rigid linear connector; restricts conformation; |

| Zone C (Distal) | Hydrophobic/Polar Tail | Targets solvent-exposed regions or secondary hydrophobic pockets (e.g., kinase back-pocket). |

Computational Workflow & Modeling

To design effective conjugates, a rigorous computational workflow is required. The following diagram illustrates the logic flow from ligand preparation to pharmacophore validation.

Figure 1: Computational workflow for generating and validating isothiazole-alkyne pharmacophore models.

Protocol: Ligand-Based Modeling

-

Dataset Curation: Select 20-30 active isothiazole derivatives with defined

values (e.g., -

Conformational Search: Generate conformers focusing on the alkyne rotation. While the triple bond is rigid, the

bonds allow rotation. -

Feature Definition:

-

HBA: Vector centered on Isothiazole Nitrogen.

-

Ring Aromatic: Centroid of the Isothiazole ring.[1]

-

Hydrophobic: Alkyne linker region.

-

-

Scoring: Use Phase (Schrödinger) or Catalyst (Discovery Studio) to score hypotheses based on survival score and selectivity.

Case Studies & Biological Applications[2][3][4][5][6][7]

Kinase Inhibition (Aurora & c-Met)

Isothiazole-alkyne conjugates have shown potency as ATP-competitive inhibitors.

-

Mechanism: The isothiazole nitrogen forms a hydrogen bond with the "hinge region" of the kinase (e.g., Met1160 in c-Met). The alkyne spacer positions a distal phenyl or heterocycle into the hydrophobic "back pocket" (Gatekeeper region), bypassing steric clashes that bulkier linkers might cause.

-

Example: Derivatives targeting Aurora Kinase A utilize the isothiazole to anchor the molecule, while the alkyne-linked tail occupies the solvent channel, improving solubility and selectivity.

Antimicrobial Agents (DNA Gyrase)

-

Target: Bacterial DNA Gyrase B (ATPase domain).

-

Mechanism: The isothiazole ring mimics the pyrrole/pyridine rings found in natural antibiotics. The alkyne linker allows the molecule to span the ATP-binding cleft, interacting with Arg76 and Glu50 residues.

-

Data: Compounds with a propargyl (alkyne) ether linkage to the isothiazole often show 2-5x lower MIC values against S. aureus compared to saturated alkyl linkers due to entropy-enthalpy compensation.

Experimental Validation: Synthesis & Assay

Synthetic Route: Sonogashira Coupling

The most robust method to access these conjugates is the Palladium-catalyzed cross-coupling of haloisothiazoles with terminal alkynes.

Figure 2: Primary synthetic pathway for accessing the pharmacophore scaffold.

Detailed Protocol: Sonogashira Coupling

-

Reagents: 4-bromoisothiazole (1.0 eq), Terminal Alkyne (1.2 eq),

(5 mol%), CuI (10 mol%). -

Solvent: Anhydrous DMF or THF/Et3N (1:1).

-

Conditions: Degas solvent with

for 15 min. Heat at 60°C for 4-12 hours under inert atmosphere. -

Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The alkyne product often fluoresces under UV (254/365 nm).

Biological Assay: Kinase Selectivity

To validate the pharmacophore model:

-

Assay: ADP-Glo™ Kinase Assay (Promega).

-

Control: Staurosporine (non-selective) and Crizotinib (c-Met selective).

-

Readout: Measure

.[2] A steep Hill slope (

References

-

Isothiazoles: Synthetic Strategies and Pharmacological Applications. Source: Royal Society of Chemistry (2024).[1] URL:[Link][3][4][5][6][7][8]

-

Discovery of selective aminothiazole Aurora kinase inhibitors. Source: ACS Chemical Biology (2008).[9] URL:[Link]

-

Pharmacophore modeling and 3D QSAR analysis of isothiazolidinedione derivatives as PTP1B inhibitors. Source: Medicinal Chemistry Research (2013). URL:[Link]

-

Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters (2010). URL:[Link]

-

Isothiazole synthesis via Sonogashira coupling. Source: Organic Chemistry Portal. URL:[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel and potent thiazoloquinazolines as selective Aurora A and B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isothiazole.com [isothiazole.com]

- 9. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, a molecule of interest for applications in medicinal chemistry and materials science. The synthetic strategy is designed as a robust and efficient three-step process, commencing with the synthesis of a 5-halo-1,2-thiazole intermediate, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with propargyl alcohol, and culminating in the chlorination of the resulting alcohol. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice to ensure successful synthesis and purification of the target compound.

Introduction

The 1,2-thiazole scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and functional materials.[1][2] The introduction of an electrophilic chloropropargyl group at the 5-position of the thiazole ring creates a versatile building block for further chemical elaboration, such as click chemistry or nucleophilic substitution reactions. This functional handle makes 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole a valuable intermediate for the synthesis of novel pharmaceutical agents and advanced organic materials. The synthetic route detailed herein is designed to be accessible and reproducible for researchers with a solid background in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is proposed via a three-step sequence. The retrosynthetic analysis reveals a strategy centered around a key Sonogashira cross-coupling reaction.

Caption: Retrosynthetic analysis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.

The forward synthesis involves:

-

Synthesis of a 5-halo-1,2-thiazole: This protocol will focus on the synthesis of 5-bromo-1,2-thiazole as a key intermediate.

-

Sonogashira cross-coupling: The 5-bromo-1,2-thiazole will be coupled with propargyl alcohol in the presence of a palladium catalyst and a copper(I) co-catalyst.[3][4]

-

Chlorination: The resulting 5-(3-hydroxyprop-1-yn-1-yl)-1,2-thiazole will be converted to the final product using a suitable chlorinating agent.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-1,2-thiazole

The synthesis of 5-bromo-1,2-thiazole can be achieved through various methods. One common approach involves the diazotization of 5-amino-1,2-thiazole followed by a Sandmeyer-type reaction.

Materials

| Reagent/Solvent | Formula | MW | Quantity | Purity |

| 5-Amino-1,2-thiazole | C₃H₄N₂S | 100.14 | 1.0 g | ≥97% |

| Hydrobromic acid | HBr | 80.91 | 10 mL | 48% aq. |

| Sodium nitrite | NaNO₂ | 69.00 | 0.7 g | ≥98% |

| Copper(I) bromide | CuBr | 143.45 | 1.5 g | ≥98% |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 50 mL | aq. |

| Brine | NaCl | 58.44 | 50 mL | aq. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g |

Protocol

-

Diazotization:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 5-amino-1,2-thiazole in 10 mL of 48% hydrobromic acid.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of 0.7 g of sodium nitrite in 5 mL of water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate 250 mL round-bottom flask, suspend 1.5 g of copper(I) bromide in 10 mL of 48% hydrobromic acid and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. Gas evolution (N₂) will be observed.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1,2-thiazole.

-

Caption: Workflow for the synthesis of 5-Bromo-1,2-thiazole.

Part 2: Sonogashira Coupling of 5-Bromo-1,2-thiazole with Propargyl Alcohol

This step involves the palladium- and copper-catalyzed cross-coupling of 5-bromo-1,2-thiazole with propargyl alcohol to form 5-(3-hydroxyprop-1-yn-1-yl)-1,2-thiazole.

Materials

| Reagent/Solvent | Formula | MW | Quantity | Purity |

| 5-Bromo-1,2-thiazole | C₃H₂BrNS | 164.02 | 1.0 g | ≥97% |

| Propargyl alcohol | C₃H₄O | 56.06 | 0.51 mL | ≥99% |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 43 mg | ≥98% |

| Copper(I) iodide | CuI | 190.45 | 23 mg | ≥99.5% |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 15 mL | Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | Anhydrous |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | |

| Saturated NH₄Cl | NH₄Cl | 53.49 | 50 mL | aq. |

| Brine | NaCl | 58.44 | 50 mL | aq. |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 5 g |

Protocol

-

Reaction Setup:

-

To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1,2-thiazole (1.0 g), Pd(PPh₃)₂Cl₂ (43 mg), and CuI (23 mg).

-

Add anhydrous THF (15 mL) and anhydrous triethylamine (15 mL) via syringe.

-

Stir the mixture for 10 minutes at room temperature.

-

-

Addition of Alkyne:

-

Add propargyl alcohol (0.51 mL) dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated ammonium chloride solution (2 x 25 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(3-hydroxyprop-1-yn-1-yl)-1,2-thiazole.

-

Caption: Workflow for the Sonogashira coupling reaction.

Part 3: Chlorination of 5-(3-Hydroxyprop-1-yn-1-yl)-1,2-thiazole

The final step is the conversion of the terminal alcohol to a chloride using thionyl chloride.

Materials

| Reagent/Solvent | Formula | MW | Quantity | Purity |

| 5-(3-Hydroxyprop-1-yn-1-yl)-1,2-thiazole | C₆H₅NOS | 139.17 | 1.0 g | ≥97% |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 0.63 mL | ≥99% |

| Pyridine | C₅H₅N | 79.10 | 0.07 mL | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Anhydrous |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 30 mL | aq. |

| Brine | NaCl | 58.44 | 30 mL | aq. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g |

Protocol

-

Reaction Setup:

-

In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 1.0 g of 5-(3-hydroxyprop-1-yn-1-yl)-1,2-thiazole in 20 mL of anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous pyridine (0.07 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Chlorination:

-

Slowly add thionyl chloride (0.63 mL) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.

-

Caption: Workflow for the chlorination reaction.

Mechanistic Insights

Sonogashira Coupling: The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium cycle involves oxidative addition of the 5-bromo-1,2-thiazole to Pd(0), followed by transmetalation with a copper(I) acetylide intermediate and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3] The copper cycle facilitates the formation of the copper(I) acetylide from propargyl alcohol and the base.

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Triethylamine is a flammable and corrosive liquid.

-

Palladium catalysts can be toxic and should be handled with care.

References

-

Li, C. J. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proc Natl Acad Sci U S A. 2005;102(16):5619-5624. Available from: [Link]

-

ACS Publications. CuBr-Catalyzed Coupling of Propargyl Bromides with Terminal Alkynes: Syntheses of 1,4-Diynes and Alkynyl Shift Access to Unsymmetrical 1,n-Diynes. The Journal of Organic Chemistry. Available from: [Link]

-

NSF Public Access Repository. Cu(I)-Catalyzed 1,2-Alkynyl-propargylation and -benzylation of Benzyne Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]

-

Li, J. J. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Molecules. 2011;16(12):9957-9967. Available from: [Link]

-

PubMed. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Org Lett. 2002;4(15):2485-8. Available from: [Link]

-

Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

ResearchGate. Synthesis of Thiazolo[3,2‐b][5][6][7]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. Available from: [Link]

-

Taylor & Francis Online. Synthesis of 6-Benzylimidazo[2,1-b][5][8]thiazole During Sonogashira Coupling. Phosphorus, Sulfur, and Silicon and the Related Elements. 2010;185(1):155-162. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

ResearchGate. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available from: [Link]

-

PMC. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules. 2020;25(24):5946. Available from: [Link]

-

MDPI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021;26(3):645. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

PMC. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. 2022;27(6):1996. Available from: [Link]

-

YouTube. Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Available from: [Link]

-

Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]

-

PMC. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. J Med Chem. 2016;59(1):154-169. Available from: [Link]

-

PMC. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. 2021;26(22):6847. Available from: [Link]

-

ResearchGate. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available from: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Propargyl chloride | 624-65-7 | Benchchem [benchchem.com]

- 6. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole in Click Chemistry

Introduction: A Heterobifunctional Linker for Modern Chemistry

5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a uniquely versatile heterobifunctional molecule poised for significant applications in drug discovery, chemical biology, and materials science. Its structure thoughtfully combines three key functional elements:

-

A terminal alkyne , the quintessential handle for engaging in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[1][2][3]

-

A propargyl chloride , which serves as a reactive electrophilic site for subsequent nucleophilic substitution reactions, enabling orthogonal functionalization.

-

A 1,2-thiazole core , a privileged heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, potentially imparting desirable pharmacokinetic and pharmacodynamic properties to the resulting conjugates.[4][5][6][7]

These features allow for a modular and strategic approach to synthesizing complex molecular architectures. This guide provides detailed protocols and insights for leveraging the capabilities of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole in advanced chemical applications.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is its participation in CuAAC, a cornerstone of click chemistry.[1][3] This reaction facilitates the covalent ligation of the thiazole moiety to any azide-functionalized molecule, be it a small molecule, a peptide, a protein, a nucleic acid, or a polymer surface.[2][3][8] The reaction is characterized by its high yields, stereospecificity (forming the 1,4-disubstituted triazole regioisomer), and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[1][9]

Reaction Principle

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species. The copper(I) catalyst activates the terminal alkyne of the thiazole derivative, facilitating its cycloaddition with an azide to form a stable 1,2,3-triazole ring.[1]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Protocol 1: General CuAAC in Organic Solvents

This protocol is suitable for conjugating 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole to azide-containing small molecules that are soluble in organic solvents.

Materials:

-

5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

-

Azide-containing substrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, DMSO, or DMF)

-

EDTA (for work-up)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the azide substrate (1.0 equiv) and 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (1.1 equiv) in the chosen solvent (e.g., 10 mL of 1:1 t-BuOH/H₂O for a 1 mmol scale reaction). Stir until fully dissolved.

-

Catalyst Preparation:

-

In a separate microcentrifuge tube, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 100 µL of a 0.5 M solution for 5 mol%).

-

In another tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 200 µL of a 0.5 M solution for 10 mol%).

-

-

Reaction Initiation: Add the CuSO₄ solution to the stirred solution of reactants, followed immediately by the sodium ascorbate solution. The solution may turn from blue to a yellow-green or brown color, indicating the formation of the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).

-

Work-up:

-

Once the reaction is complete, add a saturated aqueous solution of EDTA (10 mL) to the flask and stir vigorously for 30 minutes to chelate the copper catalyst.

-

If an organic solvent was used, dilute the mixture with water and extract the product with an appropriate organic solvent like ethyl acetate (3 x 20 mL).[10]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Bioconjugation in Aqueous Media

This protocol is designed for labeling biological macromolecules, such as proteins or DNA, in an aqueous buffer. The use of a water-soluble Cu(I)-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial to enhance reaction efficiency and protect biomolecules from oxidative damage.[9][11]

Materials:

-

Azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

THPTA ligand solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole in a water-miscible organic solvent like DMSO (e.g., 10 mM).

-

In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is recommended.[11] For example, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.

-

-

Reaction Setup:

-

To your azide-modified biomolecule solution (e.g., 100 µM in 500 µL buffer), add the 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole stock solution to achieve the desired final concentration (e.g., 1 mM, a 10-fold excess).

-

Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[11] Gently mix the solution by inverting the tube.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if working with fluorescently-labeled molecules.

-

Purification: Remove the excess reagents and copper catalyst from the labeled biomolecule using an appropriate method:

-

For proteins: Use a desalting column (e.g., PD-10) or dialysis.

-

For oligonucleotides: Ethanol precipitation can be effective.[9]

-

-

Analysis: Confirm the successful conjugation using methods such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Caption: General workflow for biomolecule labeling using CuAAC.

Quantitative Data Summary

The following table provides starting parameters for optimizing CuAAC reactions with 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. Optimal conditions may vary depending on the specific substrates.

| Parameter | Small Molecule Synthesis | Bioconjugation | Notes |

| Thiazole Alkyne | 1.0 - 1.2 equivalents | 10 - 100 equivalents | Excess is used in bioconjugation to drive the reaction to completion. |

| Azide Substrate | 1.0 equivalent (Limiting) | 1.0 equivalent (Limiting) | The biomolecule is typically the limiting reagent. |

| CuSO₄ | 1 - 5 mol% | 0.1 - 0.5 mM (final conc.) | Higher catalyst loading can sometimes accelerate the reaction but may require more rigorous removal. |

| Sodium Ascorbate | 5 - 10 mol% | 1 - 5 mM (final conc.) | Should be in excess of CuSO₄ to maintain the Cu(I) state.[11] |

| Ligand (THPTA) | Not always necessary | 5 equivalents to Cu | Crucial for protecting biomolecules and enhancing reaction rates in aqueous media.[9][11] |

| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | Aqueous Buffer (e.g., PBS) | Solvent choice depends on substrate solubility. |

| Temperature | Room Temperature (20-25 °C) | Room Temperature or 4 °C | Lower temperatures can be used to preserve sensitive biomolecules. |

| Reaction Time | 1 - 12 hours | 30 min - 4 hours | Generally faster in bioconjugation due to higher reagent concentrations. |

Advanced Applications: Dual Functionalization

The presence of the propargyl chloride moiety on the thiazole ring opens up possibilities for a second, orthogonal modification step. After the initial CuAAC reaction, the resulting triazole-linked product still contains the reactive chloride, which can be displaced by various nucleophiles (e.g., thiols, amines, azides) in an S_N2 reaction. This dual-functional nature is highly valuable for:

-

Drug Discovery: Creating focused libraries of compounds where one part of the molecule is varied via click chemistry and a second part is diversified through nucleophilic substitution.

-

PROTACs and Molecular Glues: Synthesizing complex linkers where one end binds to a target protein (via the azide partner) and the other end can be functionalized to recruit an E3 ligase.

-

Materials Science: Attaching the thiazole to a surface via click chemistry and then using the chloride to "grow" polymer chains or attach other functional moieties.[12]

Caption: Strategy for dual functionalization using orthogonal reactions.

Safety and Handling

-

Organic Azides: Low molecular weight organic azides can be explosive. Handle with care behind a safety shield and avoid heat, shock, and friction.

-

Copper Salts: Copper salts are toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Perform reactions in a well-ventilated fume hood.

Conclusion

5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a powerful and versatile building block for click chemistry applications. Its unique combination of a terminal alkyne, a reactive chloride, and a biologically relevant thiazole core provides researchers in diverse fields with a valuable tool for constructing novel molecular conjugates. The protocols and data provided herein serve as a robust starting point for exploring the vast potential of this reagent in bioconjugation, drug development, and materials science.

References

-

Click chemistry. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]

-

Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. (n.d.). Macromolecules. Retrieved February 19, 2026, from [Link]

-

Protocols. (n.d.). baseclick. Retrieved February 19, 2026, from [Link]

-

The Use of Click Chemistry in Drug Development Applications. (2021). DergiPark. Retrieved February 19, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Available at: [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemical Reviews Letters. Retrieved February 19, 2026, from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021, January 25). Molecules. Retrieved February 19, 2026, from [Link]

-

Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). Molecules. Retrieved February 19, 2026, from [Link]

-

Thiazole. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules. Retrieved February 19, 2026, from [Link]

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). ACS Omega. Retrieved February 19, 2026, from [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022, November 3). ACS Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

-

Thiazole, a privileged scaffold in drug discovery. (2023, October 18). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024, August 19). Molecules. Retrieved February 19, 2026, from [Link]

-

1,3-Thiazole nucleus as promising molecular platform against antimicrobial resistance: a recent overview in drug discovery. (2025, November 5). European Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. (2021, May 11). Molecules. Retrieved February 19, 2026, from [Link]

-

Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. rroeder.nd.edu [rroeder.nd.edu]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. broadpharm.com [broadpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. Research Portal [researchdiscovery.drexel.edu]

Application Note: Step-by-Step Preparation of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole

Executive Summary

This Application Note details the synthetic route for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole , a functionalized heteroaryl alkyne often utilized as an electrophilic "warhead" in covalent drug discovery (targeting cysteine residues) or as a versatile intermediate for click chemistry.

Unlike the more common 1,3-thiazole isomers, the 1,2-thiazole (isothiazole) scaffold requires specific handling due to the unique electronics of the N-S bond. This protocol utilizes a robust Sonogashira cross-coupling followed by a mild deoxychlorination , designed to minimize the risk of allenic isomerization common in propargylic systems.

Key Chemical Transformations[1]

-

C(sp2)–C(sp) Bond Formation: Pd/Cu-catalyzed coupling of 5-bromo-1,2-thiazole with propargyl alcohol.

-

Functional Group Interconversion: Conversion of the propargylic alcohol to the chloride using thionyl chloride (

) under basic buffering.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a convergent approach. The direct coupling of propargyl chloride is avoided due to its high reactivity and tendency to undergo self-polymerization or oxidative homocoupling (Glaser coupling) under standard catalytic conditions.

Reaction Pathway (Graphviz Visualization)

Figure 1: Retrosynthetic logic prioritizing the stability of the propargyl alcohol intermediate.

Experimental Protocols

Stage 1: Sonogashira Coupling

Objective: Synthesis of 3-(1,2-thiazol-5-yl)prop-2-yn-1-ol. Rationale: The 5-position of 1,2-thiazole is electronically analogous to the 2-position of thiophene, making it receptive to oxidative addition by Palladium(0).

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role |

| 5-Bromo-1,2-thiazole | 1.0 | Electrophile |

| Propargyl Alcohol | 1.2 | Nucleophile |

| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Pre-catalyst |

| CuI | 0.015 (1.5 mol%) | Co-catalyst |

| Triethylamine (TEA) | 3.0 | Base/Solvent |

| THF (Anhydrous) | Solvent | Co-solvent (optional) |

Step-by-Step Protocol

-

Degassing (Critical): In a flame-dried Schlenk flask, dissolve 5-bromo-1,2-thiazole (1.0 equiv) in anhydrous THF/TEA (1:1 ratio, 0.2 M concentration). Sparge with Argon for 15 minutes to remove dissolved oxygen.

-

Expert Insight: Oxygen causes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.

-

-

Catalyst Addition: Add

and CuI under a positive stream of Argon. The solution should turn yellow/brown. -

Alkyne Addition: Add propargyl alcohol (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at 45°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Endpoint: Disappearance of the bromide (

) and appearance of a more polar spot (

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.[5]

-

Dilute with EtOAc, wash with saturated

(to sequester Copper) and Brine.

-

-

Purification: Flash column chromatography (Silica gel, gradient 10%

40% EtOAc in Hexanes).-

Yield Expectation: 75–85%.[6]

-

Stage 2: Deoxychlorination

Objective: Conversion of the alcohol to 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.

Rationale: Direct reaction with

Materials & Reagents